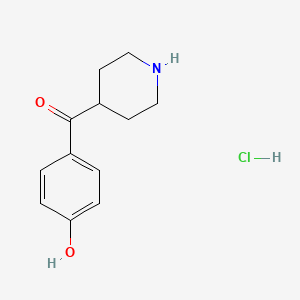
(4-Hydroxy-phenyl)-piperidin-4-yl-methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Hydroxy-phenyl)-piperidin-4-yl-methanone hydrochloride” is a chemical compound with the molecular formula C12H16ClNO2 . It has a molecular weight of 241.7169 .
Molecular Structure Analysis
The molecular structure analysis of this compound would require specific tools like NMR, HPLC, LC-MS, UPLC, etc . Unfortunately, I don’t have the ability to perform these analyses.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Approaches : Research on (4-Hydroxy-phenyl)-piperidin-4-yl-methanone hydrochloride and its derivatives focuses on the synthesis of novel compounds through various chemical reactions, providing a foundation for the development of new pharmaceuticals and materials. For instance, Zheng Rui (2010) detailed a process starting with piperidine-4-carboxylic acid and ethyl carbonochloridate to synthesize (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride with a reasonable overall yield of 62.4%, highlighting the compound's potential for further pharmaceutical development Research on the Synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone Hydrochloride.
Structural Characterization : Structural studies, such as those conducted by C. S. Karthik et al. (2021), delve into the physical and chemical properties of synthesized compounds. The team's work on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime revealed its stability and potential for further application in material science or pharmaceuticals, showcasing the structural versatility and application potential of this compound derivatives Thermal, optical, etching, structural studies and theoretical calculations.
Antimicrobial and Antileukemic Activity
Antimicrobial Activity : Derivatives of this compound have been investigated for their antimicrobial properties. B. Ramudu et al. (2017) synthesized antimicrobial 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives showing potential microbial activities, indicating the compound's relevance in developing new antimicrobials Design and Synthesis of Antimicrobial Active New Molecular Entities of N-Substituted Pipradol Derivatives.
Antileukemic Activity : The compound and its derivatives have also been explored for their antileukemic potential. K. Vinaya et al. (2011) discovered that certain (substituted phenyl) {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone derivatives exhibited antiproliferative activity against human leukemia cells, highlighting the therapeutic potential of this compound in cancer treatment Synthesis and Antileukemic Activity of Novel 4‐(3‐(Piperidin‐4‐yl) Propyl)Piperidine Derivatives.
Propiedades
IUPAC Name |
(4-hydroxyphenyl)-piperidin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-11-3-1-9(2-4-11)12(15)10-5-7-13-8-6-10;/h1-4,10,13-14H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFSJVQBTORROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3S)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2820652.png)
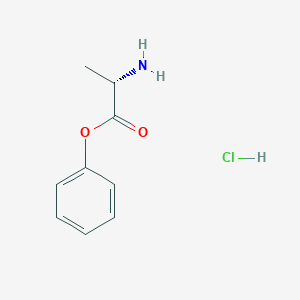
![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/no-structure.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2820657.png)
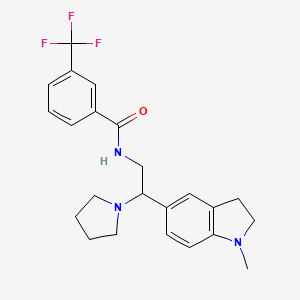
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2820660.png)
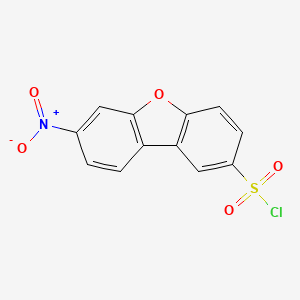
![8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2820665.png)
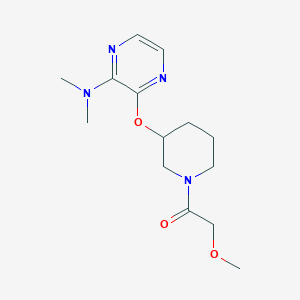
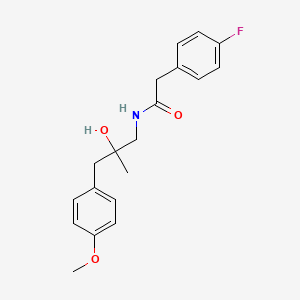
![(E)-4-(Dimethylamino)-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2820670.png)
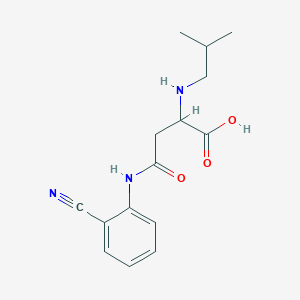
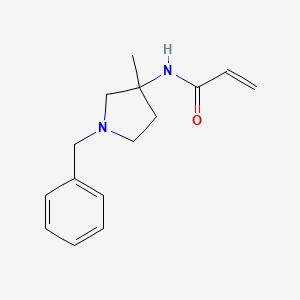
![6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2820674.png)
